molecular formula C26H52O2 B1596120 Octadecyl 2-ethylhexanoate CAS No. 59130-70-0

Octadecyl 2-ethylhexanoate

Cat. No. B1596120
CAS RN: 59130-70-0
M. Wt: 396.7 g/mol
InChI Key: PIUVNPNBPWVVKZ-UHFFFAOYSA-N
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Description

Octadecyl 2-ethylhexanoate, also known as Stearyl Ethylhexanoate , is a chemical compound with the molecular formula C26H52O2 . It is primarily used as a skin conditioning agent and emollient in cosmetics .


Molecular Structure Analysis

The molecular structure of Octadecyl 2-ethylhexanoate consists of a long carbon chain with a carboxyl group at one end. The molecular weight of this compound is 396.69 g/mol .


Physical And Chemical Properties Analysis

Octadecyl 2-ethylhexanoate has a predicted boiling point of 431.9±13.0 °C and a predicted density of 0.859±0.06 g/cm3 . It has a high LogP value of 11.838, indicating that it is highly lipophilic .

Scientific Research Applications

1. Polymer Science and Biomedical Materials

Octadecyl 2-ethylhexanoate finds application in the domain of polymer science. For instance, stannous 2-ethylhexanoate is utilized as a catalyst in the production of poly-L-lactic acid and copolymers, which are significant in cranial surgery applications (Yamada et al., 2008). This compound's interactions with the central nervous system and its effects on neurotransmission have been studied, highlighting its biomedical relevance.

2. Food Industry Applications

In the food industry, octadecyl 2-ethylhexanoate is used in solid phase extraction methods, particularly in the analysis of volatile components in soymilk (Wang et al., 1997). This technique aids in identifying flavors and aromas, contributing to quality control and product development in food science.

3. Environmental and Analytical Chemistry

In environmental and analytical chemistry, octadecyl (C-18) bonded to porous silica has been evaluated for the solid-phase extraction of organic compounds from water, showcasing its efficiency in purifying and analyzing environmental samples (Junk & Richard, 1988). This application is crucial in monitoring environmental pollutants and ensuring water quality.

4. Cancer Research and Pharmacology

A novel heterocyclic alkylphospholipid synthesized using octadecyl 2-ethylhexanoate has shown potential in cancer research (Stekar et al., 2004). Its antineoplastic activity and tolerability indicate its significance in developing new cancer therapies.

5. Nanotechnology and Electronics

In nanotechnology, octadecyl 2-ethylhexanoate derivatives have been used to functionalize nanocrystals for applications in electronics, particularly in the development of memristors (De Roo et al., 2018). This highlights the compound's role in advancing materials science and electronic device fabrication.

6. Materials Science and Surface Chemistry

The compound is also utilized in materials science for the preparation of metal-organic precursors and catalysts, as well as in surface chemistry for the modification of chromatographic phases (Mishra et al., 2007). These applications are pivotal in synthesizing new materials and enhancing analytical methodologies.

7. Organic Synthesis and Chemical Engineering

Octadecyl 2-ethylhexanoate is involved in the chemical industry for the synthesis of various compounds and as an activator in polymerization processes (Jakubowski & Matyjaszewski, 2005). This demonstrates its versatility in organic synthesis and its importance in chemical engineering.

Mechanism of Action

Octadecyl 2-ethylhexanoate is used in cosmetics for its skin conditioning and emollient properties . It works by forming a barrier on the skin’s surface, which helps to reduce water loss and keep the skin hydrated.

properties

IUPAC Name

octadecyl 2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-28-26(27)25(6-3)23-8-5-2/h25H,4-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUVNPNBPWVVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866742
Record name Hexanoic acid, 2-ethyl-, octadecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hexanoic acid, 2-ethyl-, octadecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Octadecyl 2-ethylhexanoate

CAS RN

59130-70-0
Record name Octadecyl 2-ethylhexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59130-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylhexanoic acid, octadecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059130700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2-ethyl-, octadecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 2-ethyl-, octadecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadecyl 2-ethylhexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.000
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STEARYL ETHYLHEXANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8707A2274
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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